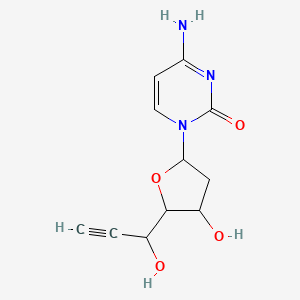

5'-Ethynyl-2'-deoxycytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O4 |

|---|---|

Molecular Weight |

251.24 g/mol |

IUPAC Name |

4-amino-1-[4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C11H13N3O4/c1-2-6(15)10-7(16)5-9(18-10)14-4-3-8(12)13-11(14)17/h1,3-4,6-7,9-10,15-16H,5H2,(H2,12,13,17) |

InChI Key |

LZOQKZZXWGGLBE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1C(CC(O1)N2C=CC(=NC2=O)N)O)O |

Origin of Product |

United States |

Foundational & Exploratory

5'-Ethynyl-2'-deoxycytidine (EdC): A Technical Guide to Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis, chemical properties, and biological applications of 5'-Ethynyl-2'-deoxycytidine (EdC), a crucial tool in cellular and molecular biology for monitoring DNA synthesis.

Introduction

This compound (EdC) is a nucleoside analog of deoxycytidine, where the hydrogen atom at the C5 position of the pyrimidine ring is replaced by an ethynyl group. This modification allows for the detection of newly synthesized DNA in proliferating cells through a bioorthogonal click chemistry reaction.[1][2] EdC is incorporated into DNA during the S-phase of the cell cycle and can be subsequently visualized by covalently attaching a fluorescent azide probe.[1][2] Compared to its counterpart, 5-ethynyl-2'-deoxyuridine (EdU), EdC has been reported to exhibit lower cytotoxicity in certain contexts, making it a valuable alternative for long-term cell proliferation studies.[1][2]

Chemical Properties

EdC is a white to off-white solid with a molecular formula of C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol .[3][4] Key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃N₃O₄ | [3][4] |

| Molecular Weight | 251.24 g/mol | [3][4] |

| CAS Number | 69075-47-4 | [3][4] |

| Appearance | Off-white solid | [3] |

| Purity | ≥ 99% (HPLC) | [3] |

| Solubility | DMSO | [3] |

| Spectroscopic Data | λmax: 291 nm (in Tris-HCl, pH 7.5) | [3] |

| Storage Conditions | -20°C, store dry and under inert gas | [3] |

| Shelf Life | 12 months from date of delivery when stored as recommended | [3] |

While specific quantitative data on the stability of EdC under various pH and temperature conditions is not extensively available in the reviewed literature, it is recommended to store it in a desiccated environment at -20°C to ensure its integrity.[3] For experimental use, stock solutions in DMSO can be prepared and stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[5]

Synthesis of this compound

The synthesis of EdC is typically achieved through a Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. In the case of EdC synthesis, the starting materials are 5-iodo-2'-deoxycytidine and an ethynylating agent, commonly trimethylsilylacetylene. The synthesis involves two main steps: the Sonogashira coupling followed by the deprotection of the silyl group.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of EdC.

Step 1: Sonogashira Coupling to form 5-(Trimethylsilylethynyl)-2'-deoxycytidine

-

To a solution of 5-iodo-2'-deoxycytidine (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (TEA, 4 equivalents).

-

Add copper(I) iodide (CuI, 0.2 equivalents) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.1 equivalents).

-

Add trimethylsilylacetylene (1.5 equivalents) to the reaction mixture.

-

Stir the mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield 5-(trimethylsilylethynyl)-2'-deoxycytidine.

Step 2: Deprotection to form this compound

-

Dissolve the 5-(trimethylsilylethynyl)-2'-deoxycytidine (1 equivalent) in methanol.

-

Add potassium carbonate (K₂CO₃, 2 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

After completion, neutralize the reaction with an acidic resin or by adding a mild acid.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the final product, this compound, by silica gel column chromatography using a gradient of methanol in dichloromethane.

Biological Activity and Mechanism of Action

EdC is a substrate for cellular nucleoside kinases, which phosphorylate it to its triphosphate form, EdCTP. EdCTP is then incorporated into newly synthesized DNA by DNA polymerases during replication.

It is important to note that once inside the cell, EdC can be deaminated by cytidine deaminase to form 5-ethynyl-2'-deoxyuridine (EdU).[6][7] This EdU is then phosphorylated and incorporated into DNA. Therefore, the signal detected after EdC administration may largely be due to the incorporation of EdU.[6][7] The lower cytotoxicity of EdC compared to EdU in some cell lines may be attributed to a less efficient conversion of EdC to its triphosphate form compared to the phosphorylation of EdU.[7]

Cellular Metabolism and DNA Incorporation Pathway

Caption: Cellular metabolism of EdC and its incorporation into DNA.

Experimental Protocols: DNA Labeling and Detection

The primary application of EdC is for labeling newly synthesized DNA in proliferating cells. The incorporated ethynyl group is then detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction.

General Workflow for EdC Labeling and Detection

References

- 1. lubrizolcdmo.com [lubrizolcdmo.com]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of deoxycytidine derivatives and their use for the selective photo crosslinking with 5-methylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2'-Deoxy-5-[2-(trimethylsilyl)ethynyl]cytidine | C14H21N3O4Si | CID 175676283 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vivo Dynamics of 5'-Ethynyl-2'-deoxycytidine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Ethynyl-2'-deoxycytidine triphosphate (EdCTP) is a synthetic nucleoside triphosphate analog of deoxycytidine triphosphate (dCTP). It is designed to be incorporated into newly synthesized DNA by cellular DNA polymerases. The terminal ethynyl group serves as a bioorthogonal handle, allowing for the subsequent detection and visualization of the incorporated nucleoside via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. While EdCTP itself is the substrate for DNA polymerases, in vivo studies typically involve the administration of its dephosphorylated form, this compound (EdC). Once inside the cell, EdC is phosphorylated by cellular kinases to its active triphosphate form, EdCTP.

This technical guide provides a comprehensive overview of the in vivo dynamics of EdCTP, focusing on the metabolism, incorporation, and biological effects of its precursor, EdC. The information presented is intended to assist researchers and drug development professionals in the design and interpretation of in vivo studies utilizing this powerful research tool.

Metabolic Pathway and Incorporation into DNA

A critical aspect of the in vivo dynamics of EdC is its metabolic conversion to 5'-ethynyl-2'-deoxyuridine (EdU). In vivo, EdC is subject to deamination by cytidine deaminase, which converts it to EdU. This is a crucial step, as studies have shown that it is predominantly EdU, not EdC, that is subsequently phosphorylated and incorporated into the DNA of replicating cells. The toxicity observed following EdC administration is also largely attributed to the incorporated EdU.

The metabolic pathway can be summarized as follows:

-

Administration: this compound (EdC) is administered in vivo.

-

Cellular Uptake: EdC is transported into cells.

-

Metabolic Conversion: A significant portion of EdC is deaminated by cytidine deaminase to form 5'-ethynyl-2'-deoxyuridine (EdU).

-

Phosphorylation: Both EdC and EdU are phosphorylated by cellular kinases to their respective triphosphate forms, EdCTP and EdUTP.

-

DNA Incorporation: DNA polymerases incorporate EdUTP (and to a lesser extent, EdCTP) into newly synthesized DNA.

-

Detection: The incorporated ethynyl group can be detected using click chemistry.

Figure 1: Metabolic pathway of this compound (EdC) in vivo.

In Vivo Pharmacokinetics

Detailed in vivo pharmacokinetic data for EdC is limited. However, studies on the closely related analog, 5-ethyl-2'-deoxyuridine (EDU), in mice and rats can provide valuable insights into the expected behavior of EdU, the primary metabolite of EdC.

Pharmacokinetic Parameters of 5-ethyl-2'-deoxyuridine (EDU)

The following table summarizes the pharmacokinetic parameters of EDU following intravenous (IV) and oral (PO) administration in mice and rats.[1]

| Parameter | Mice (100 mg/kg IV) | Rats (100 mg/kg IV) | Mice (100 mg/kg PO) |

| Distribution Half-life (t½α) | 1.4 ± 0.7 min | 1.3 ± 0.1 min | - |

| Elimination Half-life (t½β) | 24.1 ± 2.9 min | 18.5 ± 1.0 min | - |

| Mean Residence Time (MRT) | 25.8 ± 4.9 min | 11.0 ± 2.9 min | - |

| Clearance (CL) | Similar in rats and mice | Similar in rats and mice | - |

| Bioavailability | - | - | 49% |

| Time to Max. Concentration (Tmax) | - | - | 31.1 ± 1.2 min |

| Max. Blood Concentration (Cmax) | - | - | 2.4 ± 0.2 µg/g |

Data presented as mean ± standard deviation.

These data suggest that EdU is rapidly distributed and eliminated from the bloodstream. The oral bioavailability of nearly 50% in mice indicates good absorption from the gastrointestinal tract.[1]

In Vivo Toxicity

The in vivo toxicity of EdC is primarily attributed to its conversion to EdU and subsequent incorporation into DNA. EdU incorporation can lead to DNA damage and genomic instability, particularly at higher concentrations. Generally, EdC is considered to be less toxic than EdU when administered at the same concentration, likely due to the incomplete conversion of EdC to EdU.

Experimental Protocols

In Vivo Administration of EdC

Objective: To label newly synthesized DNA in vivo.

Materials:

-

This compound (EdC)

-

Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle

-

Animal model (e.g., mice, rats)

Procedure:

-

Preparation of EdC Solution: Dissolve EdC in sterile PBS to the desired concentration. The concentration will depend on the animal model and the specific experimental design. A typical starting dose for mice is in the range of 10-50 mg/kg.

-

Administration: Administer the EdC solution to the animal via the desired route (e.g., intraperitoneal injection, oral gavage). The route of administration may influence the bioavailability and pharmacokinetics of EdC.

-

Labeling Period: Allow sufficient time for EdC to be metabolized, incorporated into the DNA of proliferating cells, and cleared from the system. The optimal labeling period will vary depending on the cell type and the biological question being addressed.

-

Tissue Collection: At the end of the labeling period, humanely euthanize the animal and collect the tissues of interest.

-

Tissue Processing: Process the tissues for subsequent detection of incorporated EdU. This may involve fixation, embedding, and sectioning.

Detection of Incorporated EdU via Click Chemistry

Objective: To visualize cells that have incorporated EdU into their DNA.

Materials:

-

Tissue sections containing incorporated EdU

-

Click chemistry detection reagents (e.g., fluorescently labeled azide, copper(I) catalyst, reducing agent)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Wash buffer (e.g., PBS with 3% BSA)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration (for paraffin-embedded tissues): If using paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol washes.

-

Permeabilization: Incubate the tissue sections in a permeabilization buffer to allow the click chemistry reagents to access the nuclear DNA.

-

Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions. Incubate the tissue sections with the reaction cocktail in a dark, humidified chamber.

-

Washing: Wash the tissue sections thoroughly with the wash buffer to remove excess reagents.

-

Nuclear Counterstaining: Incubate the tissue sections with a nuclear counterstain to visualize all cell nuclei.

-

Mounting and Imaging: Mount the stained tissue sections with an appropriate mounting medium and visualize using a fluorescence microscope.

Figure 2: General experimental workflow for in vivo labeling and detection of proliferating cells using EdC.

Conclusion

This compound triphosphate, through its precursor EdC, is a valuable tool for studying DNA synthesis and cell proliferation in vivo. A thorough understanding of its metabolic conversion to EdU is essential for the accurate interpretation of experimental results. The ethynyl group provides a versatile handle for "click" chemistry-based detection, offering a sensitive and specific method for visualizing newly synthesized DNA. When designing in vivo experiments, careful consideration should be given to the dosage, route of administration, and potential toxicity associated with the in situ generation of EdU. By following the detailed protocols and considering the pharmacokinetic and toxicological profiles outlined in this guide, researchers can effectively utilize EdC to gain deeper insights into the complex dynamics of cellular processes in living organisms.

References

5'-Ethynyl-2'-deoxycytidine: A Technical Guide to its Application as a Probe for DNA Replication and Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of DNA replication and repair is fundamental to understanding cellular health, disease pathogenesis, and the efficacy of therapeutic interventions. For decades, researchers have relied on nucleoside analogs to label and detect newly synthesized DNA. 5-Bromo-2'-deoxyuridine (BrdU) has historically been the gold standard; however, its detection requires harsh DNA denaturation steps that can compromise sample integrity. The advent of click chemistry has introduced powerful alternatives, including 5-ethynyl-2'-deoxyuridine (EdU) and 5'-ethynyl-2'-deoxycytidine (EdC). This technical guide provides an in-depth exploration of EdC as a probe for monitoring DNA replication and its potential applications in quantifying DNA repair.

EdC, a deoxycytidine analog, offers a significant advantage in terms of reduced cytotoxicity compared to EdU, making it particularly suitable for long-term studies and sensitive cell lines.[1] This guide will detail the metabolic pathway of EdC, provide comparative data on its performance against other nucleoside analogs, and offer comprehensive experimental protocols for its use.

Principle of EdC Labeling and Detection

EdC is a nucleoside analog that contains a terminal alkyne group. When introduced to cells, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The presence of the alkyne group allows for a highly specific and efficient covalent reaction with a fluorescently labeled azide molecule in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[2][3] This detection method is rapid, sensitive, and, most importantly, does not require DNA denaturation, thus preserving cellular and chromatin structure.[2]

Metabolic Pathway of EdC

An important consideration when using EdC is its intracellular metabolism. Upon entering the cell, EdC can be phosphorylated to its triphosphate form, EdCTP, which is then incorporated into DNA by DNA polymerases. However, a significant portion of EdC is converted to 5-ethynyl-2'-deoxyuridine (EdU) through deamination by cytidine deaminase (CDD) and dCMP deaminase. This intracellular conversion to EdU is a key factor in its biological activity and lower cytotoxicity compared to direct EdU administration.

Data Presentation: Quantitative Comparison of Nucleoside Analogs

The choice of a nucleoside analog for DNA replication studies often depends on a balance between labeling efficiency and cytotoxicity. The following tables summarize key quantitative data comparing EdC with EdU and BrdU.

Table 1: Comparative Cytotoxicity (IC50) of EdC and EdU in Various Human Cell Lines

| Cell Line | EdC IC50 (µM) | EdU IC50 (µM) |

| 143B | 0.8 | Not Reported |

| HeLa | >10 | Not Reported |

| A549 | >10 | Not Reported |

| HCT116 | >10 | Not Reported |

| U2OS | Not Determinable | Not Reported |

| (Data sourced from Ligasova et al., 2016) |

Table 2: Comparison of Labeling Efficiency and Methodological Aspects of EdC, EdU, and BrdU

| Parameter | EdC | EdU | BrdU |

| Detection Method | Click Chemistry | Click Chemistry | Antibody-based |

| DNA Denaturation Required | No[1] | No[2][4] | Yes[2][4][5] |

| Protocol Duration | Short (~2-3 hours) | Short (~2-3 hours)[6] | Long (>4 hours, often overnight)[6] |

| Sensitivity | High (comparable to EdU)[1] | High[2] | High |

| Compatibility with Multiplexing | High[3] | High[3][6] | Low (denaturation can destroy epitopes)[3][6] |

| In Vivo Applicability | Yes | Yes[7] | Yes[8][9] |

| Reported Cytotoxicity | Lower than EdU[1] | Higher than EdC and BrdU[8][10] | Generally low, but can have effects[8][9] |

Experimental Protocols

Experimental Workflow for DNA Replication Labeling

The general workflow for labeling and detecting DNA replication using EdC involves three main stages: labeling, fixation and permeabilization, and the click chemistry reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. A novel method based on click chemistry, which overcomes limitations of cell cycle analysis by classical determination of BrdU incorporation, allowing multiplex antibody staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. An efficient protocol for in vivo labeling of proliferating epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Bromo-2’-deoxyuridine labeling: historical perspectives, factors influencing the detection, toxicity, and its implications in the neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Does 5-Bromo-2′-deoxyuridine (BrdU) Disrupt Cell Proliferation and Neuronal Maturation in the Adult Rat Hippocampus In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Bioorthogonal Nature of 5'-Ethynyl-2'-deoxycytidine (EdC): An In-depth Technical Guide

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the bioorthogonal properties of 5'-Ethynyl-2'-deoxycytidine (EdC), a powerful tool for studying DNA synthesis and cell proliferation. EdC offers a unique alternative to traditional methods, enabling precise and sensitive detection of newly synthesized DNA in various biological contexts. This document outlines the core principles of EdC's mechanism, its applications, and detailed protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Introduction to Bioorthogonal Chemistry and this compound (EdC)

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. These reactions are characterized by their high selectivity and efficiency in complex biological environments. A key example of a bioorthogonal reaction is the "click chemistry" platform, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the specific ligation of two molecules, one bearing an azide group and the other an alkyne group.

This compound (EdC) is a nucleoside analog of deoxycytidine where the hydrogen at the 5-position of the pyrimidine ring is replaced by a terminal alkyne group. This modification allows EdC to be metabolically incorporated into newly synthesized DNA during the S-phase of the cell cycle by cellular DNA polymerases. The incorporated ethynyl group then serves as a bioorthogonal handle for subsequent detection via click chemistry.

Mechanism of Action and Bioorthogonal Detection

The utility of EdC as a marker for DNA synthesis lies in a two-step process: metabolic incorporation followed by bioorthogonal ligation.

2.1. Metabolic Incorporation into DNA:

When introduced to cells, EdC is transported into the cytoplasm and is phosphorylated by cellular kinases to its triphosphate form, 5-Ethynyl-2'-deoxycytidine triphosphate (EdCTP). During DNA replication, DNA polymerases recognize EdCTP and incorporate it into the nascent DNA strand opposite guanine bases. Kinetic studies have shown that while EdCTP is a substrate for DNA polymerases like Klenow exo- and DNA polymerase β, its incorporation can be modestly less efficient than the natural deoxycytidine triphosphate (dCTP)[1][2].

An important consideration in the metabolism of EdC is its potential conversion to 5-Ethynyl-2'-deoxyuridine (EdU) within the cell. Some studies have shown that EdC can be deaminated by cytidine deaminase to form EdU, which is then incorporated into DNA as a thymidine analog[3]. The extent of this conversion can vary between different cell types.

2.2. Bioorthogonal Detection via Click Chemistry:

Once incorporated into the DNA, the ethynyl group of EdC is exposed and available for reaction with an azide-tagged reporter molecule. The most common method for this is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the EdC-labeled DNA and the azide-containing probe, which can be a fluorescent dye for imaging, or biotin for affinity purification. The small size of the azide probe allows for efficient penetration into fixed and permeabilized cells, enabling robust detection.

Caption: Workflow of EdC incorporation and bioorthogonal detection.

Quantitative Data and Comparisons

The selection of a proliferation marker depends on several factors, including labeling efficiency, cytotoxicity, and the specific experimental requirements. Below is a summary of quantitative data for EdC and a comparison with other commonly used nucleoside analogs.

3.1. Cytotoxicity of this compound (EdC):

The cytotoxic effects of EdC are an important consideration for its application in cell-based assays. The half-maximal inhibitory concentration (IC50) of EdC has been determined in various cell lines.

| Cell Line | IC50 of EdC (µM) |

| HeLa | > 250 |

| U-2 OS | > 250 |

| A549 | > 250 |

| BJ | > 250 |

| MRC-5 | > 250 |

| Table 1: IC50 values of EdC in various human cell lines after 24 hours of incubation. Data synthesized from multiple sources which indicate low toxicity at typical working concentrations.[4] |

3.2. Comparison of EdC with EdU and BrdU:

EdC is often compared to 5-ethynyl-2'-deoxyuridine (EdU) and 5-bromo-2'-deoxyuridine (BrdU), two other widely used thymidine analogs for monitoring DNA synthesis.

| Feature | This compound (EdC) | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |

| Detection Method | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Antibody-based (Immunofluorescence) |

| DNA Denaturation Required | No | No | Yes (e.g., HCl, heat, or DNase treatment) |

| Protocol Duration | Short (typically < 2 hours for staining) | Short (typically < 2 hours for staining) | Long (can require overnight antibody incubation)[5] |

| Compatibility with Multiplexing | High | High | Lower, as denaturation can damage epitopes of other targets[5] |

| Relative Labeling Efficiency | Generally lower than EdU | Generally higher than EdC and can be more intense than BrdU[1][6] | High, but detection can be less sensitive than EdU[7] |

| Reported Cytotoxicity | Generally low | Can be cytotoxic at higher concentrations or with longer exposure[2] | Can induce mutations and photosensitization[2] |

| Table 2: A comparative overview of EdC, EdU, and BrdU for DNA synthesis analysis. |

Experimental Protocols

The following are detailed protocols for the use of EdC in cell proliferation assays.

4.1. In Vitro Cell Labeling with EdC:

This protocol is suitable for labeling adherent or suspension cells in culture.

-

Cell Seeding: Seed cells at a density that will ensure they are in logarithmic growth phase at the time of labeling.

-

EdC Labeling: Add EdC to the cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell type and experimental condition. Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the desired labeling duration.

-

Cell Fixation:

-

For adherent cells, wash once with PBS, then add a 4% paraformaldehyde solution in PBS and incubate for 15 minutes at room temperature.

-

For suspension cells, pellet the cells by centrifugation, resuspend in 4% paraformaldehyde in PBS, and incubate for 15 minutes at room temperature.

-

-

Permeabilization: Wash the fixed cells twice with PBS containing 3% BSA. Then, permeabilize the cells by incubating with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:

-

435 µL PBS

-

10 µL of a 50 mM CuSO₄ solution

-

5 µL of a 50 µM fluorescently-labeled azide (e.g., Alexa Fluor™ 488 Azide)

-

50 µL of a freshly prepared 100 mM sodium ascorbate solution.

-

-

Wash the permeabilized cells once with PBS.

-

Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining: Wash the cells three times with PBS containing 3% BSA. If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.

-

Imaging: Mount the coverslips or analyze the cell suspension by fluorescence microscopy or flow cytometry.

4.2. Flow Cytometry Analysis of EdC-Labeled Cells:

This protocol outlines the steps for analyzing EdC incorporation using flow cytometry.

-

Cell Labeling and Fixation: Follow steps 1-3 from the in vitro labeling protocol.

-

Permeabilization: After fixation, wash the cells once with 1% BSA in PBS. Resuspend the cell pellet in 100 µL of a saponin-based permeabilization and wash buffer and incubate for 15 minutes.

-

Click Chemistry Reaction:

-

Prepare the click reaction cocktail as described in the in vitro protocol.

-

Add 500 µL of the click reaction cocktail to the permeabilized cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and DNA Staining: Wash the cells once with the permeabilization and wash buffer. Resuspend the cells in a buffer containing a DNA content stain (e.g., propidium iodide or DAPI) for cell cycle analysis.

-

Flow Cytometry Acquisition: Analyze the cells on a flow cytometer. The fluorescent signal from the click-reacted azide will indicate the cells that have incorporated EdC.

Caption: A generalized experimental workflow for EdC labeling.

Applications in Research and Drug Development

The bioorthogonal nature of EdC makes it a versatile tool in various research areas.

5.1. Monitoring Cell Proliferation and Cell Cycle Analysis:

EdC is a reliable marker for identifying proliferating cells in both in vitro and in vivo models. Its compatibility with multiplexing allows for the simultaneous analysis of cell cycle markers, providing a more detailed picture of cell cycle dynamics.

5.2. Studying DNA Damage and Repair:

EdC can be used to study the DNA damage response (DDR) pathway. The incorporation of EdC can induce replicative stress, leading to the activation of DDR kinases such as ATM and ATR, and the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks[4]. This allows researchers to investigate the cellular mechanisms of DNA repair and to screen for compounds that modulate these pathways.

Caption: Role of EdC in inducing and studying the DNA Damage Response.

5.3. High-Throughput Screening in Drug Discovery:

The streamlined protocol and compatibility with automated imaging and flow cytometry make EdC an excellent tool for high-throughput screening of compounds that affect cell proliferation. This is particularly valuable in oncology drug discovery for identifying potential anti-cancer agents.

Conclusion

This compound (EdC) is a powerful bioorthogonal tool for the study of DNA synthesis. Its key advantages include a simple and rapid detection protocol that does not require harsh DNA denaturation, high compatibility with multiplexing, and generally low cytotoxicity at working concentrations. While its labeling efficiency may be lower than that of EdU in some cell types, its unique properties make it a valuable addition to the molecular biologist's toolkit. This guide provides the foundational knowledge and practical protocols to enable researchers, scientists, and drug development professionals to effectively integrate EdC into their experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. pnas.org [pnas.org]

- 7. Comparison of the labeling efficiency of BrdU, DiI and FISH labeling techniques in bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Bioorthogonal Labeling: A Technical Guide to Ethynyl-Labeled Nucleosides

A comprehensive overview of the discovery, development, and application of ethynyl-labeled nucleosides for the analysis of DNA replication and RNA transcription.

Introduction

The study of nucleic acid dynamics, including DNA replication and RNA transcription, is fundamental to understanding a vast array of biological processes, from cell cycle progression to the pathogenesis of diseases like cancer. For decades, researchers relied on methods such as radiolabeling with [³H]-thymidine and immunodetection of 5-bromo-2'-deoxyuridine (BrdU) to probe these intricate cellular events. While groundbreaking, these techniques presented significant limitations, including the hazards of radioactivity, harsh sample processing conditions that can compromise cellular integrity, and variable signal-to-noise ratios.

A paradigm shift occurred with the advent of bioorthogonal chemistry and the introduction of ethynyl-labeled nucleosides. This technical guide provides an in-depth exploration of the discovery, development, and application of these powerful tools, with a primary focus on 5-ethynyl-2'-deoxyuridine (EdU) for DNA synthesis and 5-ethynyluridine (EU) for RNA transcription analysis. We will delve into the core principles of their detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provide detailed experimental protocols, and present quantitative data to guide researchers in their effective implementation.

The "Click Chemistry" Revolution in Nucleic Acid Labeling

The seminal work of Salic and Mitchison in 2008 introduced a novel, chemical method for the fast and sensitive detection of DNA synthesis in vivo.[1][2][3][4] This approach centered on the use of EdU, a nucleoside analog of thymidine where the methyl group at the 5-position is replaced by a terminal alkyne group.[2] This seemingly small modification unlocked a powerful detection strategy based on the principles of "click chemistry," a term coined by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and proceed under mild, physiologically compatible conditions.

The detection of incorporated EdU relies on the CuAAC reaction, a robust and highly specific cycloaddition between the ethynyl group of EdU and a fluorescently labeled azide.[5][][7][8] This reaction, catalyzed by Cu(I) ions, forms a stable triazole ring, covalently linking the fluorescent probe to the newly synthesized DNA.[5][][8]

A key advantage of this method is its bioorthogonality; the alkyne and azide functionalities are essentially absent in biological systems, ensuring that the labeling reaction is highly specific and generates minimal background noise.[9] Furthermore, the small size of the fluorescent azide allows for efficient penetration into cells and tissues, obviating the need for the harsh DNA denaturation steps required for BrdU antibody detection.[9][10] This preserves cellular and nuclear morphology, enabling high-resolution imaging and multiplexing with other fluorescent probes.[10][11]

Quantitative Comparison of Ethynyl-Labeled Nucleosides with Traditional Methods

The superiority of EdU-based detection over traditional BrdU methods has been demonstrated in numerous studies. The key advantages include increased sensitivity, a significantly faster and simpler protocol, and better preservation of sample integrity.

| Parameter | EdU Labeling | BrdU Labeling | References |

| Detection Principle | Copper(I)-catalyzed azide-alkyne cycloaddition ("Click Chemistry") | Antibody-based immunodetection | [9][12] |

| DNA Denaturation | Not required | Required (e.g., HCl, heat, or DNase treatment) | [10][12] |

| Protocol Duration | ~2 hours | >4 hours, often including an overnight incubation | [2][10] |

| Sensitivity | High; detects low levels of proliferation | Lower; may require higher concentrations of BrdU | [13][14] |

| Signal-to-Noise Ratio | Superior due to low background | Variable; prone to higher background | [9] |

| Multiplexing | Excellent compatibility with other fluorescent probes and antibodies | Limited due to harsh denaturation steps that can destroy epitopes | [2][10] |

Table 1: Comparison of EdU and BrdU Labeling Techniques. This table summarizes the key differences between EdU and BrdU labeling methods for the detection of DNA synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the application of ethynyl-labeled nucleosides in various experimental settings.

Protocol 1: In Vitro EdU Labeling of Cultured Cells for Fluorescence Microscopy

This protocol is adapted from established procedures for labeling adherent cells grown on coverslips.[][15][16]

Materials:

-

5-ethynyl-2'-deoxyuridine (EdU) stock solution (e.g., 10 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 3.7% formaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

3% Bovine Serum Albumin (BSA) in PBS

-

Click-iT® reaction cocktail components:

-

Click-iT® reaction buffer

-

Copper(II) sulfate (CuSO₄)

-

Fluorescent azide (e.g., Alexa Fluor™ 488 azide)

-

Reaction buffer additive (e.g., sodium ascorbate, added fresh)

-

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting medium

Procedure:

-

Cell Seeding: Plate cells on sterile coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

EdU Labeling:

-

Prepare the EdU labeling solution by diluting the EdU stock solution in pre-warmed cell culture medium to a final concentration of 10 µM.

-

Remove the existing medium from the cells and replace it with the EdU labeling solution.

-

Incubate the cells for the desired period (e.g., 1-2 hours) under normal cell culture conditions. The optimal incubation time may vary depending on the cell type and proliferation rate.

-

-

Fixation and Permeabilization:

-

Remove the EdU labeling solution and wash the cells once with PBS.

-

Add the fixative solution and incubate for 15 minutes at room temperature.

-

Remove the fixative and wash the cells twice with 3% BSA in PBS.

-

Add the permeabilization buffer and incubate for 20 minutes at room temperature.

-

-

Click-iT® Reaction:

-

Prepare the Click-iT® reaction cocktail immediately before use by adding the components in the following order: Click-iT® reaction buffer, CuSO₄, fluorescent azide, and finally the reaction buffer additive. Mix well.

-

Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.

-

Add the Click-iT® reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

-

-

Washing and Counterstaining:

-

Remove the reaction cocktail and wash the cells once with 3% BSA in PBS.

-

(Optional) Perform antibody staining for other targets of interest at this stage.

-

Wash the cells with PBS.

-

Incubate the cells with the nuclear counterstain solution for 15-30 minutes.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.

-

Protocol 2: In Vivo EdU Labeling in Mice

This protocol provides a general guideline for labeling proliferating cells in mice, which can be adapted for various tissues.[5][8][17]

Materials:

-

EdU, sterile and dissolved in PBS or saline (e.g., 1 mg/mL)

-

Syringes and needles for injection

-

Tissue harvesting and processing reagents

-

Reagents for cell fixation, permeabilization, and Click-iT® reaction as described in Protocol 1.

Procedure:

-

EdU Administration:

-

Pulse Labeling: Administer EdU via intraperitoneal (IP) injection. A typical dose is 50-200 mg/kg body weight.[18] The timing of tissue harvest will depend on the experimental question.

-

Continuous Labeling: EdU can be administered in the drinking water (e.g., 0.2-0.5 mg/mL) for long-term labeling studies.[5]

-

-

Tissue Harvest and Processing:

-

At the desired time point after EdU administration, euthanize the mouse and perfuse with PBS followed by a fixative (e.g., 4% paraformaldehyde) if histology will be performed on tissue sections.

-

Dissect the tissue of interest.

-

For flow cytometry, prepare a single-cell suspension from the tissue using appropriate enzymatic digestion and mechanical dissociation methods.

-

For histology, process the tissue for paraffin embedding or cryosectioning.

-

-

EdU Detection:

-

For Single-Cell Suspensions (Flow Cytometry): Follow a protocol similar to the in vitro labeling, including fixation, permeabilization, and the Click-iT® reaction, before analysis on a flow cytometer.[19]

-

For Tissue Sections: After sectioning and mounting on slides, perform deparaffinization and rehydration if necessary. Then, proceed with the permeabilization and Click-iT® reaction steps as described for cultured cells. Follow with counterstaining and mounting for microscopic analysis.[17]

-

Protocol 3: 5-Ethynyluridine (EU) Labeling of Nascent RNA

This protocol is for labeling newly synthesized RNA in cultured cells.[1][20][21]

Materials:

-

5-ethynyluridine (EU) stock solution (e.g., 100 mM in DMSO)

-

Cell culture medium

-

Reagents for cell fixation, permeabilization, and Click-iT® reaction as described in Protocol 1.

Procedure:

-

EU Labeling:

-

Prepare the EU labeling solution by diluting the EU stock solution in pre-warmed cell culture medium to a final concentration of 0.1-1 mM.

-

Incubate cells with the EU labeling solution for the desired duration (e.g., 30 minutes to 2 hours).

-

-

Cell Processing and Detection:

-

Follow the same steps for fixation, permeabilization, and the Click-iT® reaction as outlined in Protocol 1 for EdU detection. The fluorescent azide will react with the ethynyl group on the incorporated EU, allowing for the visualization of nascent RNA.

-

Visualization of Key Processes

To further elucidate the principles and workflows discussed, the following diagrams are provided.

Conclusion

The discovery and development of ethynyl-labeled nucleosides have fundamentally transformed our ability to study DNA replication and RNA transcription. The simplicity, sensitivity, and robustness of the "click chemistry"-based detection method have made EdU and EU indispensable tools for researchers across various disciplines. This technical guide provides a comprehensive resource for understanding the principles behind this technology and for implementing it effectively in the laboratory. As research continues to advance, we can anticipate further innovations in bioorthogonal labeling, opening up new frontiers in our exploration of the dynamic genome and transcriptome.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. A chemical method for fast and sensitive detection of DNA synthesis in vivo. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of Cell Proliferation and Homeostasis Using EdU Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. 5-Ethynyl-2'-deoxyuridine | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]

- 14. Single-Pulse and Dual-Pulse Click-iT EdU Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. pnas.org [pnas.org]

- 18. researchgate.net [researchgate.net]

- 19. 5-Ethynylcytidine as a new agent for detecting RNA synthesis in live cells by "click" chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. A chemical method for fast and sensitive detection of DNA synthesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of 5'-Ethynyl-2'-deoxycytidine: A Technical Guide to its Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathways of 5'-Ethynyl-2'-deoxycytidine (EdC), a nucleoside analog widely used for monitoring DNA synthesis and cell proliferation. We will delve into its cellular uptake, enzymatic conversion, incorporation into DNA, and the methodologies used to study these processes. This document is intended to serve as a comprehensive resource for researchers employing EdC in their experimental designs.

Introduction to this compound (EdC)

This compound (EdC) is a synthetic analog of the natural nucleoside 2'-deoxycytidine. It is designed to be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] The key feature of EdC is the presence of a terminal alkyne group at the 5th position of the cytosine base.[1] This ethynyl group allows for the covalent attachment of fluorescent probes or other tags via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This detection method is a significant advantage over traditional techniques like BrdU incorporation, as it does not require harsh DNA denaturation steps, thus better-preserving cellular morphology.[2][4][5]

While its structural analog, 5-ethynyl-2'-deoxyuridine (EdU), is also widely used, EdC presents a unique metabolic profile that offers distinct experimental advantages, particularly concerning cytotoxicity.[2] Understanding the metabolic fate of EdC within the cell is crucial for the accurate interpretation of experimental results and for the design of robust assays.

The Metabolic Pathways of EdC

The cellular metabolism of EdC is a multi-step process involving cellular uptake, enzymatic modification, and eventual incorporation into the genome. The primary pathway involves the conversion of EdC to EdU, which is then incorporated into DNA. However, the efficiency of these steps can vary significantly between different cell types and experimental conditions.

Cellular Uptake and Phosphorylation

Upon administration to cells, EdC is transported across the cell membrane by nucleoside transporters. Once inside the cell, it must be phosphorylated to its triphosphate form to be recognized by DNA polymerases. This phosphorylation is a sequential process catalyzed by cellular kinases:

-

EdC to EdC-monophosphate (EdCMP): This initial and rate-limiting step is primarily catalyzed by deoxycytidine kinase (dCK) .

-

EdCMP to EdC-diphosphate (EdCDP): This reaction is carried out by nucleoside monophosphate kinases.

-

EdCDP to EdC-triphosphate (EdCTP): The final phosphorylation step is performed by nucleoside diphosphate kinases.

Deamination: The Conversion to EdU

A critical juncture in the metabolism of EdC is its deamination to 5-ethynyl-2'-deoxyuridine (EdU). This conversion is catalyzed by cytidine deaminase (CDA) and can also occur at the monophosphate level by deoxycytidylate deaminase (DCTD) .[6][7] In many cell lines, the majority of incorporated EdC is, in fact, first converted to EdU.[6][8] The resulting EdU is then phosphorylated to EdUTP and incorporated into DNA in place of thymidine.[6]

The activity of these deaminases can vary greatly among different cell types, leading to differential incorporation efficiencies of EdC.[6][8] For instance, cells with high levels of cytidine deaminase will efficiently convert EdC to EdU, leading to robust DNA labeling. Conversely, cells with low deaminase activity may show significantly less incorporation.[6] Interestingly, some viral enzymes, such as the herpes simplex virus type-1 (HSV-1) thymidine kinase, can efficiently phosphorylate EdC, leading to its direct incorporation and bypassing the need for conversion to EdU in infected cells.[8]

Incorporation into DNA and Cytotoxicity

The triphosphate forms, EdCTP and EdUTP, are substrates for DNA polymerases and are incorporated into newly synthesized DNA during replication. The incorporation of these analogs can lead to cellular responses, including the induction of replicative stress and the activation of the DNA damage response (DDR).[9]

EdC is generally reported to be less cytotoxic than EdU.[2] This is attributed to the fact that only a fraction of EdC is converted to the more toxic EdU, resulting in a lower overall incorporation of the ethynyl-containing nucleoside into the DNA.[6]

Below is a Graphviz diagram illustrating the metabolic pathways of EdC.

Quantitative Data on EdC Metabolism

The following tables summarize key quantitative data related to the metabolism and effects of EdC.

Table 1: Comparative Cytotoxicity of EdC and EdU

| Cell Line | Assay | IC50 (µM) - EdC | IC50 (µM) - EdU | Reference |

| Jurkat | Cell Viability | ~10 | <1 | [9] |

| MDA-MB-231 | Cell Viability | >25 | ~5 | [9] |

| Various | Cell Growth Inhibition | Generally higher for EdC | Generally lower for EdU | [2] |

Note: IC50 values are highly dependent on the cell line and the duration of exposure. The values presented are indicative.

Table 2: EdC Incorporation and Deamination

| Cell Line | Condition | EdC Incorporation | EdU Formation | Key Finding | Reference |

| Human Fibroblasts | Non-infected | Low | - | EdU is more efficiently incorporated in short pulses. | [8] |

| Human Fibroblasts | HSV-1 Infected | High | - | HSV-1 thymidine kinase enhances EdC incorporation. | [8] |

| Various Cancer and Non-cancer cell lines | - | Negligible direct incorporation | Primary route | EdC is primarily converted to EdU before incorporation. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving EdC.

Protocol for Labeling DNA with EdC for Flow Cytometry

This protocol is adapted from standard EdU labeling protocols and should be optimized for the specific cell line and experimental conditions.[10]

Materials:

-

This compound (EdC) stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click chemistry detection cocktail (see below)

-

DNA staining solution (e.g., DAPI or Propidium Iodide)

-

Flow cytometer

Procedure:

-

Cell Culture and EdC Labeling:

-

Plate cells at a suitable density and allow them to adhere or reach the desired growth phase.

-

Add EdC to the culture medium to a final concentration of 1-10 µM. The optimal concentration and incubation time (typically 1-24 hours) should be determined empirically.

-

Incubate the cells under their normal growth conditions.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells once with PBS.

-

Resuspend the cell pellet in 100 µL of fixation buffer and incubate for 15 minutes at room temperature.

-

Wash the cells once with PBS.

-

-

Permeabilization:

-

Resuspend the fixed cells in 100 µL of permeabilization buffer and incubate for 20 minutes at room temperature.

-

Wash the cells once with PBS.

-

-

Click Reaction:

-

Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. A typical cocktail includes a fluorescent azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

-

Resuspend the permeabilized cells in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

-

Wash the cells once with PBS.

-

-

DNA Staining and Analysis:

-

Resuspend the cells in a DNA staining solution.

-

Analyze the cells by flow cytometry, detecting the fluorescence of the click-labeled EdC and the DNA stain.

-

Protocol for Mass Spectrometry Analysis of EdC Metabolites

This protocol provides a general workflow for the analysis of EdC and its metabolites by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

EdC-treated cells

-

Methanol

-

Water

-

Chloroform

-

LC-MS system

Procedure:

-

Metabolite Extraction:

-

Harvest and wash the EdC-treated cells.

-

Perform a metabolite extraction, for example, using a methanol/water/chloroform extraction method to separate polar metabolites.

-

Collect the aqueous phase containing the nucleosides and nucleotides.

-

Dry the extract under vacuum.

-

-

LC-MS Analysis:

-

Reconstitute the dried extract in a suitable solvent.

-

Inject the sample into an LC-MS system equipped with a suitable column for separating polar compounds (e.g., a HILIC column).

-

Use a mass spectrometer operating in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to detect and quantify EdC, EdU, and their phosphorylated forms.

-

The following diagram illustrates a general experimental workflow for studying EdC metabolism.

Conclusion

This compound is a valuable tool for studying DNA synthesis and cell proliferation. Its metabolic pathway, primarily involving conversion to EdU, offers a lower cytotoxicity profile compared to direct EdU administration. A thorough understanding of its metabolism, including the role of cellular kinases and deaminases, is essential for designing experiments and interpreting results accurately. The provided protocols and data serve as a starting point for researchers to effectively utilize EdC in their studies of cellular dynamics.

References

- 1. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 2. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EdU and BrdU incorporation resolve their differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. 5-Methyl-2'-deoxycytidine. Metabolism and effects on cell lethality studied with human leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Methodological & Application

Protocol for 5'-Ethynyl-2'-deoxycytidine (EdC) Labeling in Cultured Cells

Application Note

Introduction

The analysis of DNA synthesis is crucial for studying cell proliferation, cell cycle kinetics, and the effects of therapeutic agents on cellular health. Traditional methods for detecting DNA replication, such as those using [³H]-thymidine or 5-bromo-2'-deoxyuridine (BrdU), have limitations, including the use of radioactivity and harsh DNA denaturation steps that can damage cellular structures and epitopes for multiplex analysis.[1] 5'-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine that, like its counterpart 5-ethynyl-2'-deoxyuridine (EdU), is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][3][4] This incorporation provides a non-radioactive and robust method for labeling proliferating cells.

The key feature of EdC is the presence of a terminal alkyne group.[2] This alkyne group enables a highly specific and efficient covalent reaction with a fluorescently labeled azide through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[2][5][6][7] This detection method is rapid, sensitive, and occurs under mild conditions, preserving cell morphology and allowing for multiplexing with other fluorescent probes, such as antibodies.[1]

A significant advantage of EdC is its reduced cytotoxicity compared to EdU, especially in long-term studies.[2][3] This makes EdC a particularly valuable tool for experiments requiring extended labeling periods to track cell proliferation over time.[2][3] This protocol provides a detailed method for labeling cultured cells with EdC, followed by fluorescent detection using click chemistry.

Principle of the Method

The EdC labeling and detection process involves three main steps:

-

Labeling: EdC is added to the cell culture medium and is incorporated into the DNA of actively dividing cells.

-

Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow the detection reagents to enter the cell and nucleus.

-

Click Reaction: A fluorescent azide is covalently attached to the alkyne group of the incorporated EdC in a copper-catalyzed click reaction, allowing for visualization by fluorescence microscopy or flow cytometry.

Data Presentation

Table 1: Recommended Starting Concentrations and Incubation Times for EdC Labeling

| Parameter | Recommended Range | Notes |

| EdC Concentration | 1 - 20 µM | The optimal concentration may vary depending on the cell type and experimental goals. A starting concentration of 10 µM is recommended for most cell lines. For long-term labeling (several days), a lower concentration of 5 µM has been used successfully.[8] |

| Incubation Time | 30 minutes - 48 hours | Short pulses (30-60 minutes) are suitable for analyzing the S-phase population at a specific time point. Longer incubations can be used to label a larger fraction of proliferating cells or for cumulative labeling studies. For very long-term labeling to visualize global DNA organization, incubation up to 4 days has been reported.[8] |

Table 2: Comparison of EdC and BrdU Labeling Methods

| Feature | This compound (EdC) | 5-bromo-2'-deoxyuridine (BrdU) |

| Detection Method | Copper-catalyzed click chemistry | Antibody-based (immunocytochemistry) |

| DNA Denaturation | Not required | Required (e.g., acid or heat treatment)[1] |

| Protocol Duration | Shorter (approx. 2-3 hours post-labeling)[1] | Longer (can require overnight antibody incubation)[1] |

| Multiplexing | Highly compatible with antibody staining and other fluorescent probes[1] | Can be challenging due to harsh denaturation steps that may destroy epitopes[1] |

| Sensitivity | High | High |

| Cytotoxicity | Lower than EdU, suitable for long-term labeling[3] | Can be cytotoxic at high concentrations or with prolonged exposure |

Experimental Protocols

Materials and Reagents

-

This compound (EdC)

-

Anhydrous DMSO

-

Complete cell culture medium appropriate for the cell line

-

Phosphate-Buffered Saline (PBS)

-

Fixative Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution: 0.5% Triton® X-100 in PBS

-

Wash Buffer: 3% Bovine Serum Albumin (BSA) in PBS

-

Click Reaction Cocktail Components:

-

Copper (II) Sulfate (CuSO₄)

-

Fluorescent Azide (e.g., Alexa Fluor™ 488 Azide)

-

Reducing Agent (e.g., Sodium Ascorbate)

-

Click Reaction Buffer (e.g., Tris-buffered saline)

-

-

Nuclear Counterstain (e.g., DAPI or Hoechst 33342)

-

Mounting Medium

-

Cultured cells on coverslips or in microplates

Protocol Steps

1. Cell Seeding and Labeling with EdC

-

Seed cells on sterile coverslips in a petri dish or in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of labeling.

-

Allow cells to adhere and grow overnight under standard culture conditions.

-

Prepare a 10 mM stock solution of EdC in anhydrous DMSO.

-

On the day of the experiment, dilute the EdC stock solution in complete cell culture medium to the desired final concentration (e.g., 10 µM).

-

Remove the existing medium from the cells and replace it with the EdC-containing medium.

-

Incubate the cells for the desired period (e.g., 1-2 hours for S-phase analysis) under standard culture conditions. The incubation time should be optimized for the specific cell line and experimental design.

2. Cell Fixation and Permeabilization

-

After incubation with EdC, remove the labeling medium and wash the cells twice with PBS.

-

Fix the cells by adding the 4% paraformaldehyde solution and incubating for 15 minutes at room temperature.

-

Remove the fixative and wash the cells twice with PBS.

-

Permeabilize the cells by adding the 0.5% Triton® X-100 solution and incubating for 20 minutes at room temperature.

-

Remove the permeabilization solution and wash the cells twice with the 3% BSA in PBS Wash Buffer.

3. Click Chemistry Reaction for EdC Detection

Note: The click reaction cocktail should be prepared fresh and used immediately.

-

Prepare the click reaction cocktail. For a single sample (e.g., one coverslip in a well of a 24-well plate, ~500 µL), the components can be added in the following order:

-

Click Reaction Buffer: 430 µL

-

Copper (II) Sulfate (from a 100 mM stock): 20 µL (final concentration 4 mM)

-

Fluorescent Azide (from a 10 mM stock): 2.5 µL (final concentration 50 µM)

-

Sodium Ascorbate (from a 500 mM stock, freshly prepared): 50 µL (final concentration 50 mM) Vortex briefly to mix.

-

-

Remove the wash buffer from the cells and add the freshly prepared click reaction cocktail.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Remove the reaction cocktail and wash the cells three times with the 3% BSA in PBS Wash Buffer.

4. Nuclear Staining and Imaging

-

(Optional) If desired, incubate the cells with a nuclear counterstain such as DAPI or Hoechst 33342 according to the manufacturer's instructions.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent azide and nuclear stain.

Visualization of Methodologies

Caption: Experimental workflow for this compound (EdC) labeling in cultured cells.

Caption: Mechanism of EdC incorporation into DNA and subsequent fluorescent detection via click chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Ethynyl-2′-deoxycytidine and 5-ethynyl-2′-deoxyuridine are differentially incorporated in cells infected with HSV-1, HCMV, and KSHV viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Ethynyl-2'-deoxycytidine as a new agent for DNA labeling: detection of proliferating cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 5. What is Click Chemistry? An Introduction [sigmaaldrich.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. Click chemistry - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Cycle Analysis Using 5'-Ethynyl-2'-deoxycytidine (EdC) in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of cell cycle progression is fundamental to research in numerous fields, including cancer biology, developmental biology, and toxicology. The ability to accurately identify and quantify cells in different phases of the cell cycle provides critical insights into the mechanisms of cell growth, differentiation, and response to therapeutic agents. 5'-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine that offers a robust and sensitive method for analyzing cell proliferation and cell cycle kinetics.[1][2] Similar to its well-established counterpart, 5-ethynyl-2'-deoxyuridine (EdU), EdC is incorporated into newly synthesized DNA during the S phase of the cell cycle.[1][2] The incorporated EdC can then be detected via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," with a fluorescently labeled azide.[3][4][5][6] This method presents a significant improvement over the traditional bromodeoxyuridine (BrdU) assay, which requires harsh DNA denaturation steps that can compromise cellular and antigen integrity.[3][5][6][7]

The EdC-based assay, coupled with flow cytometry, allows for the precise determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8] This is achieved by co-staining the cells with a DNA content dye, such as propidium iodide (PI) or DAPI, which stoichiometrically binds to DNA.[9] The resulting bivariate analysis provides a detailed snapshot of the cell cycle distribution within a cell population.

Principle of the Method

The EdC cell proliferation assay is a two-step process. First, cells are incubated with EdC, which is actively incorporated into replicating DNA by cellular DNA polymerases.[2] The ethynyl group on the EdC molecule serves as a reactive handle for the subsequent detection step.

Following fixation and permeabilization, a click chemistry reaction is performed. This involves the covalent ligation of a fluorescent azide to the ethynyl group of the incorporated EdC.[5][6] This reaction is highly specific and occurs under mild conditions, preserving cell morphology and the integrity of other cellular components.[3][6] The resulting fluorescent signal is directly proportional to the amount of EdC incorporated, allowing for the identification of cells that were actively synthesizing DNA during the labeling period.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of EdC incorporation and the general experimental workflow for cell cycle analysis using EdC in flow cytometry.

Caption: Mechanism of EdC incorporation into DNA and subsequent fluorescent detection.

Caption: Experimental workflow for EdC-based cell cycle analysis by flow cytometry.

Comparison of Cell Proliferation Assays

The EdC/EdU-based click chemistry approach offers several advantages over the traditional BrdU method.

Caption: Logical relationship comparing EdC/EdU and BrdU cell proliferation assays.

Data Presentation

The following tables summarize key parameters and comparisons for cell cycle analysis methods.

Table 1: Comparison of EdC/EdU Click Chemistry vs. BrdU Immunoassay

| Feature | EdC/EdU Click Chemistry | BrdU Immunoassay |

| Detection Method | Copper-catalyzed click reaction | Anti-BrdU antibody |

| DNA Denaturation | Not required | Required (HCl, heat, or DNase)[3][6] |

| Protocol Time | ~2-3 hours | ~4-6 hours |

| Sensitivity | High | Moderate |

| Multiplexing | Compatible with antibody staining for surface and intracellular markers[3][6] | Can be challenging due to harsh denaturation steps[6] |

| Cellular Integrity | Preserved | Potentially compromised |

Table 2: Recommended Reagent Concentrations and Incubation Times (Starting Points)

| Reagent/Step | Concentration/Time | Notes |

| EdC Labeling | 10 µM for 1-2 hours | Optimal concentration and time are cell type-dependent and should be determined empirically.[6][10] |

| Fixation | 4% Paraformaldehyde in PBS | 15 minutes at room temperature. |

| Permeabilization | Saponin-based buffer | 15 minutes at room temperature. |

| Click Reaction | Per manufacturer's instructions | Typically 30 minutes at room temperature, protected from light.[3] |

| DNA Staining (DAPI) | 1-5 µg/mL | 15-30 minutes at room temperature. |

| DNA Staining (PI) | 20-50 µg/mL (with RNase A) | 30 minutes at room temperature. |

Experimental Protocols

Materials:

-

This compound (EdC)

-

Cell culture medium appropriate for the cell line

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., saponin-based wash reagent)

-

Click Chemistry Reaction Cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent like sodium ascorbate)

-

DNA stain (e.g., DAPI or Propidium Iodide with RNase A)

-

Flow cytometer

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.

-

EdC Labeling: Add EdC to the culture medium to a final concentration of 10 µM. Incubate the cells for 1-2 hours under standard culture conditions. This incubation time may need to be optimized based on the cell type's doubling time.

-

Harvesting: Aspirate the EdC-containing medium and wash the cells once with PBS. Harvest the cells using trypsin or another appropriate dissociation reagent.

-

Washing: Transfer the cells to a microcentrifuge tube and wash once with 1% BSA in PBS. Centrifuge at 500 x g for 5 minutes and discard the supernatant.

-

Fixation: Resuspend the cell pellet in 100 µL of Fixation Buffer. Incubate for 15 minutes at room temperature, protected from light.[11]

-

Washing: Add 1 mL of 1% BSA in PBS to the tube, centrifuge at 500 x g for 5 minutes, and discard the supernatant.

-

Permeabilization: Resuspend the cell pellet in 100 µL of Permeabilization Buffer. Incubate for 15 minutes at room temperature.

-

Click Reaction: Prepare the Click Chemistry Reaction Cocktail according to the manufacturer's instructions immediately before use. Add 500 µL of the reaction cocktail to each tube and mix well. Incubate for 30 minutes at room temperature, protected from light.[3]

-

Washing: Add 1 mL of Permeabilization Buffer to the tube, centrifuge at 500 x g for 5 minutes, and discard the supernatant. Repeat this wash step.

-

DNA Staining: Resuspend the cell pellet in 500 µL of a solution containing the DNA stain (e.g., DAPI or PI/RNase A) in PBS. Incubate for 15-30 minutes at room temperature, protected from light.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescent signal from the click reaction will identify the S-phase population, while the DNA content stain will resolve the G0/G1 and G2/M populations.

Protocol for Suspension Cells:

-

Cell Culture: Adjust the cell density to approximately 1 x 10^6 cells/mL in fresh culture medium.

-

EdC Labeling: Add EdC to the cell suspension to a final concentration of 10 µM. Incubate for 1-2 hours under standard culture conditions.

-

Harvesting and Washing: Transfer the cells to a microcentrifuge tube and pellet by centrifugation at 500 x g for 5 minutes. Discard the supernatant and wash once with 1% BSA in PBS.

-

Proceed with Fixation (Step 5) and subsequent steps as described in the protocol for adherent cells.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or weak EdC signal | Insufficient EdC concentration or incubation time. | Optimize EdC concentration and incubation period for your specific cell line. |

| Inactive click reaction components. | Prepare the click reaction cocktail fresh each time. Ensure proper storage of reagents. | |

| Inefficient permeabilization. | Ensure the permeabilization buffer is effective for your cell type. | |

| High background fluorescence | Incomplete washing. | Ensure thorough washing after the click reaction and DNA staining steps. |

| Non-specific binding of the fluorescent azide. | Use a high-quality fluorescent azide and follow the recommended protocol. | |

| Poor cell cycle resolution | Cell clumps. | Ensure a single-cell suspension before acquisition. Filter the sample if necessary. |

| Inappropriate flow rate. | Use a low flow rate during acquisition for better resolution.[9] | |

| Incorrect cytometer settings. | Optimize voltage and compensation settings. |

Conclusion

The use of this compound in conjunction with click chemistry and flow cytometry provides a powerful and reliable method for detailed cell cycle analysis. Its mild reaction conditions, high sensitivity, and compatibility with other fluorescent probes make it an invaluable tool for researchers in basic science and drug development. The protocols and information provided herein serve as a comprehensive guide for the successful implementation of this advanced cell proliferation assay.

References

- 1. 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation) - Jena Bioscience [jenabioscience.com]

- 2. Intracellular Detection of Cytosine Incorporation in Genomic DNA Using 5-Ethynyl-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click-iT EdU Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 4. EdU Cell Proliferation Assay for Flow Cytometry [baseclick.eu]

- 5. E-Click EdU Cell Proliferation Flow Cytometry Assay Kit (Green,Elab Fluor® 488) - Elabscience® [elabscience.com]

- 6. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. biocompare.com [biocompare.com]

- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. cancer.wisc.edu [cancer.wisc.edu]

- 10. research.pasteur.fr [research.pasteur.fr]

- 11. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

Application Notes and Protocols: In Vivo Labeling of Proliferating Cells with 5'-Ethynyl-2'-deoxycytidine (EdC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Ethynyl-2'-deoxycytidine (EdC) is a nucleoside analog of deoxycytidine used for the in vivo labeling of proliferating cells. As cells enter the S phase of the cell cycle, EdC is incorporated into newly synthesized DNA. This incorporation allows for the subsequent detection of cells that were actively dividing during the time of EdC administration. The detection of EdC is achieved through a bio-orthogonal "click" chemistry reaction, which is highly specific and avoids the harsh DNA denaturation steps required for traditional methods like BrdU labeling.[1][2] This makes EdC labeling compatible with the preservation of tissue architecture and the use of other antibody-based staining methods.

A key feature of EdC is its in vivo conversion to 5-ethynyl-2'-deoxyuridine (EdU), which is then incorporated into the DNA.[3] This metabolic conversion is significant because EdC is reported to be less cytotoxic than EdU, making it a more suitable choice for long-term or sensitive in vivo studies where minimal perturbation of the biological system is crucial.[3] The lower toxicity is attributed to a less efficient conversion of EdC to the active EdU form, resulting in a lower intracellular concentration of the latter.[3]

These application notes provide a comprehensive guide to the in vivo use of EdC for labeling proliferating cells, including detailed protocols, data comparison, and visualizations to aid in experimental design and execution.

Data Presentation

Comparison of Proliferation Labeling Reagents

| Feature | This compound (EdC) | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Bromo-2'-deoxyuridine (BrdU) |

| Principle | Nucleoside analog incorporated during DNA synthesis; converted to EdU in vivo. | Nucleoside analog incorporated during DNA synthesis. | Thymidine analog incorporated during DNA synthesis. |

| Detection | Click chemistry (copper-catalyzed or copper-free azide-alkyne cycloaddition). | Click chemistry (copper-catalyzed or copper-free azide-alkyne cycloaddition). | Antibody-based detection (requires DNA denaturation). |

| In Vivo Cytotoxicity | Lower compared to EdU.[3] | Higher compared to EdC.[3] | Can be cytotoxic at high concentrations. |